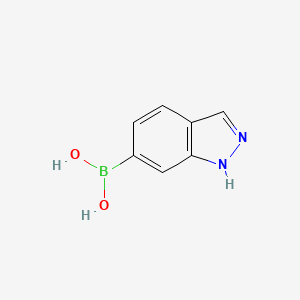

1H-Indazole-6-boronic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1H-indazol-6-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O2/c11-8(12)6-2-1-5-4-9-10-7(5)3-6/h1-4,11-12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNLCHWRWRYPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=NN2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646440 | |

| Record name | 1H-Indazol-6-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885068-10-0 | |

| Record name | 1H-Indazol-6-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indazole-6-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1h Indazole 6 Boronic Acid and Its Derivatives

Direct Borylation Approaches to the Indazole Core

Direct borylation of the indazole scaffold is a common and efficient method for introducing a boronic acid group at the C6 position. This typically involves the use of a palladium catalyst in a cross-coupling reaction. For instance, (1H-indazol-6-yl)boronic acid is a key reactant in Suzuki-Miyaura coupling reactions to create C-C bonds with various aryl halides, leading to the synthesis of diverse indazole derivatives. rsc.orgsigmaaldrich.com

A general approach involves the reaction of a 6-halo-indazole, such as 6-bromo-1H-indazole, with a boron-containing reagent like bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst and a base. The resulting pinacol (B44631) ester can then be hydrolyzed to afford the desired boronic acid.

Convergent Synthesis Strategies for 1H-Indazole-6-boronic Acid

Convergent synthetic routes offer an alternative to direct borylation, where the indazole ring is constructed from precursors that already contain the boron functionality or a group that can be readily converted to a boronic acid. One such strategy involves the reaction of 2-formylphenylboronic acids with diazodicarboxylates, catalyzed by copper(II) acetate (B1210297), followed by an acid or base-induced ring closure to form the indazole ring. nih.govrsc.orgresearchgate.net This method allows for the synthesis of a range of 1N-alkoxycarbonyl indazoles. nih.govrsc.orgresearchgate.net

Another convergent approach involves the use of 2-aminotoluene derivatives which can undergo cyclization to form the indazole core. liskonchem.com Subsequent nitration and other functional group manipulations can lead to the desired substituted indazole-6-boronic acid.

Preparation of Key Intermediates for this compound Synthesis

The synthesis of this compound and its derivatives often relies on the preparation of key halogenated or otherwise activated indazole intermediates. For example, 6-bromo-1H-indazole is a common precursor. rsc.org This intermediate can be further functionalized, for instance, by iodination at the C3 position to yield 6-bromo-3-iodo-1H-indazole. rsc.org This di-halogenated intermediate can then participate in selective cross-coupling reactions.

The synthesis of these intermediates often starts from commercially available materials. For example, 6-bromo-1H-indazole can be prepared from 4-bromo-2-methylaniline (B145978) through diazotization followed by cyclization.

Synthesis of Substituted this compound Derivatives

The versatility of the indazole scaffold allows for the synthesis of a wide array of substituted derivatives, each with potentially unique chemical and biological properties.

N-Alkylated Indazole-6-boronic Acids (e.g., 1-Methyl-1H-indazole-6-boronic acid)

N-alkylation of the indazole ring is a common modification. The synthesis of 1-Methyl-1H-indazole-6-boronic acid can be achieved by the alkylation of this compound or its ester with a methylating agent. sigmaaldrich.comfrontierspecialtychemicals.comoakwoodchemical.combldpharm.com The regioselectivity of the alkylation (N1 vs. N2) can be influenced by the reaction conditions, including the choice of base and solvent. rsc.orgbeilstein-journals.org High-throughput experimentation has been used to develop selective N1-alkylation methods. rsc.org

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1-Methyl-1H-indazole-6-boronic acid | 1150114-80-9 | C₈H₉BN₂O₂ | 175.98 | 277-283 |

Halogenated Indazole-6-boronic Acids (e.g., 3-Chloro-1H-indazole-6-boronic acid)

Halogenated indazole-6-boronic acids are valuable intermediates for further functionalization via cross-coupling reactions. The synthesis of 3-Chloro-1H-indazole-6-boronic acid can be accomplished by introducing a chlorine atom at the C3 position of the indazole ring, often starting from a suitable precursor like 6-nitro-1H-indazole. nih.govimist.ma The boronic acid moiety can be introduced before or after the halogenation step. For instance, (3-chloro-1H-indazol-6-yl)boronic acid pinacol ester is a known compound. cymitquimica.com

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Chloro-1H-indazole-6-boronic acid | 2364439-37-0 | C₇H₆BClN₂O₂ | 196.40 |

| (3-Chloro-1H-indazol-6-yl)boronic acid pinacol ester | Not Available | C₁₃H₁₆BClN₂O₂ | 278.54 |

Other Substituted Indazole-6-boronic Acids (e.g., 3-Methyl-1H-indazole-6-boronic acid, 1,4-Dimethyl-1H-indazole-6-boronic acid, 1,5-Dimethyl-1H-indazole-6-boronic acid)

A variety of other substituted indazole-6-boronic acids have been synthesized to explore their structure-activity relationships.

3-Methyl-1H-indazole-6-boronic acid can be prepared from 3-methyl-6-nitroindazole, which is synthesized by the nitration of 3-methylindazole. liskonchem.comchemicalbook.com The nitro group can then be reduced to an amine, diazotized, and converted to the boronic acid.

1,5-Dimethyl-1H-indazole-6-boronic acid and 5-methyl-1H-indazole-6-boronic acid are other examples of substituted derivatives. chemrio.comfrontierspecialtychemicals.comsigmaaldrich.com The synthesis of these compounds would likely follow similar strategies involving the construction of the appropriately substituted indazole ring followed by borylation, or the use of a pre-functionalized starting material.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Methyl-1H-indazole-6-boronic acid | 1245816-26-5 | C₈H₉BN₂O₂ | 175.98 |

| 1,5-Dimethyl-1H-indazole-6-boronic acid | 1310383-98-2 | C₉H₁₁BN₂O₂ | 189.01 |

| 5-Methyl-1H-indazole-6-boronic acid | 1310383-42-6 | C₈H₉BN₂O₂ | 175.98 |

Synthesis of this compound Pinacol Ester and Related Boronic Esters

The synthesis of this compound pinacol ester and its related derivatives is a critical process for the development of complex molecules, particularly in the field of medicinal chemistry. These compounds serve as versatile building blocks, primarily in palladium-catalyzed cross-coupling reactions. The two predominant methodologies for their preparation are the palladium-catalyzed borylation of halo-indazoles and the iridium-catalyzed direct C-H borylation of the indazole core.

A principal and widely utilized method for synthesizing this compound pinacol ester is the Miyaura borylation reaction. alfa-chemistry.comwikipedia.orgorganic-chemistry.org This reaction involves the palladium-catalyzed cross-coupling of a 6-halo-1H-indazole, such as 6-bromo-1H-indazole, with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B₂pin₂). alfa-chemistry.comwikipedia.org The reaction is typically facilitated by a palladium catalyst, such as PdCl₂(dppf) [dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)], and a base, like potassium acetate (KOAc), in an appropriate solvent. alfa-chemistry.comorganic-chemistry.org This method is valued for its high efficiency and tolerance of various functional groups, allowing for the direct installation of the boronic ester group at the C-6 position of the indazole ring. wikipedia.orgnih.gov The resulting pinacol ester is generally stable and can be purified using standard techniques like chromatography. organic-chemistry.org

For the synthesis of other indazole boronic esters, particularly at the C-3 position, iridium-catalyzed C-H borylation has emerged as a powerful and regioselective technique. acs.orgrsc.org This method allows for the direct conversion of a C-H bond on the indazole ring into a C-B bond. The reaction typically employs an iridium catalyst, such as [Ir(cod)OMe]₂ (bis(1,5-cyclooctadiene)di-μ-methoxydiiridium(I)), and a borylating agent like B₂pin₂. nih.gov A key aspect of this transformation is the requirement of an N-protecting group on the indazole, such as an acetyl or a 2-(trimethylsilyl)ethoxymethyl (SEM) group. acs.orgnih.gov In the absence of significant steric influence, the borylation occurs with high selectivity at the C-3 position. acs.orgnih.gov This regioselectivity is attributed to the electronic properties of the indazole nucleus. The resulting 3-borylated indazoles are valuable intermediates for further functionalization. acs.org

Below are data tables summarizing the typical reagents and conditions for these synthetic methodologies.

Table 1: Palladium-Catalyzed Miyaura Borylation for this compound Pinacol Ester

| Component | Example | Role | Reference |

| Substrate | 6-Bromo-1H-indazole | Aryl Halide Precursor | alfa-chemistry.comwikipedia.org |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Borylating Agent | alfa-chemistry.comwikipedia.org |

| Catalyst | PdCl₂(dppf) | Palladium Catalyst | wikipedia.org |

| Base | Potassium Acetate (KOAc) | Activates Diboron Reagent | alfa-chemistry.comorganic-chemistry.org |

| Solvent | 1,4-Dioxane (B91453) or DMSO | Reaction Medium | organic-chemistry.orgnih.gov |

This table presents a generalized system for the Miyaura borylation. Specific conditions may vary based on the detailed experimental procedure.

Table 2: Iridium-Catalyzed C-H Borylation for 3-Boryl-1H-Indazoles

| Component | Example | Role | Reference |

| Substrate | N-Protected 1H-Indazole (e.g., 1-acetyl-1H-indazole) | Heteroaromatic Precursor | acs.orgnih.gov |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Borylating Agent | nih.gov |

| Catalyst | [Ir(cod)OMe]₂ / dtbpy | Iridium Catalyst System | nih.gov |

| Protecting Group | Acetyl, SEM | Directs/Enables Reaction | acs.orgnih.gov |

| Solvent | Cyclohexane or Tetrahydrofuran | Reaction Medium | nih.gov |

This table illustrates a typical system for iridium-catalyzed C-H borylation, which is highly regioselective for the C-3 position of the indazole ring.

Reactivity and Mechanistic Investigations of 1h Indazole 6 Boronic Acid in Catalytic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has become an indispensable tool for the formation of carbon-carbon bonds, with the Suzuki-Miyaura cross-coupling reaction standing out as a particularly powerful method. The use of 1H-indazole-6-boronic acid in these reactions allows for the direct and efficient introduction of the indazole moiety into a wide range of organic molecules.

Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. libretexts.org This reaction is particularly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the relatively low toxicity of the boron-containing byproducts. nih.gov In the context of this compound, this reaction provides a direct method for the synthesis of 6-arylindazoles, which are important scaffolds in medicinal chemistry.

Research has demonstrated the successful coupling of protected indazolylboronic esters with aryl halides. researchgate.net These studies often investigate the influence of various reaction parameters, including the choice of solvent, temperature, reaction time, and the nature of the protecting group on the indazole nitrogen, to optimize the yield of the desired cross-coupled product. researchgate.net For instance, the coupling of protected haloindazoles with bis(pinacolato)diboron (B136004) can produce the corresponding boronic esters, which are then used in subsequent Suzuki-Miyaura reactions. researchgate.net

A variety of palladium catalysts and ligands have been employed to facilitate the cross-coupling of heteroarylboronic acids. Catalyst systems such as [Pd₂(dba)₃] with PCy₃ and K₃PO₄ in a dioxane/H₂O solvent system have proven effective for a broad range of nitrogen-containing heterocycles. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high yields and preventing side reactions, such as protodeboronation, especially with sensitive heteroarylboronic acids. nih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling with Indazole Derivatives This table is representative and based on general findings in the field. Specific yields and conditions can vary.

| Indazole Substrate | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| Protected this compound pinacol (B44631) ester | Aryl Bromide | Pd(OAc)₂ | dppf | Cs₂CO₃ | Dioxane/H₂O | Good to Excellent |

| This compound | Aryl Iodide | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | Moderate to Good |

Mechanistic Aspects of Palladium Catalysis in Indazole-Boronic Acid Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (Ar-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate (Ar-Pd-X). libretexts.org

Transmetalation: The next step is transmetalation, where the organic group from the boronic acid (in this case, the indazolyl group) is transferred to the palladium(II) center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The exact nature of the transmetalating species can influence the reaction rate and efficiency.

Reductive Elimination: The final step is reductive elimination from the diorganopalladium(II) complex (Ar-Pd-Indazolyl), which forms the new carbon-carbon bond of the biaryl product (Ar-Indazolyl) and regenerates the catalytically active palladium(0) species, allowing the cycle to continue. libretexts.org

In some cases, particularly when dealing with complex substrates, a copper(I) co-catalyst can be employed. nih.govnih.gov From a mechanistic standpoint in these co-catalyzed systems, it has been proposed that the copper(I) species can act as a dual activator. It may function as a thiophilic agent to polarize the palladium-thiolate bond (in reactions involving thiocyanates) while the carboxylate ligand can coordinate to the boron atom, enhancing its reactivity in the transmetalation step. nih.gov

Copper-Catalyzed Reactions

Copper catalysis offers a valuable alternative and complement to palladium-based methods, particularly for the formation of carbon-heteroatom bonds. In the context of this compound, copper-catalyzed reactions are pivotal for constructing carbon-nitrogen bonds, a key step in the synthesis of various N-functionalized indazoles.

Copper-Catalyzed Carbon-Nitrogen Bond Formation in Indazole Synthesis

Copper-catalyzed C-N cross-coupling reactions, often referred to as Chan-Lam or Buchwald-Hartwig type reactions, are instrumental in the N-arylation of heterocycles like indazole. researchgate.net These methods allow for the formation of a bond between the indazole nitrogen and a carbon atom from another organic group, typically an aryl group derived from a boronic acid.

Studies have shown that copper(II) acetate (B1210297) can effectively catalyze the reaction between aryl boronic acids and indazole, leading to N-arylated products. researchgate.net This approach is often characterized by its operational simplicity. However, a common challenge in the N-arylation of unsymmetrical heterocycles like indazole is the formation of regioisomers (N1- and N2-arylated products), which can be difficult to separate. researchgate.net

The scope of these reactions is broad, tolerating a variety of functional groups on both the boronic acid and the indazole core. nih.govresearchgate.net Research has also explored one-pot, three-component syntheses where a copper catalyst facilitates consecutive condensation, C-N, and N-N bond formations to construct the indazole ring system itself. nih.gov For instance, 2-bromobenzaldehydes can react with primary amines and sodium azide (B81097) in the presence of a copper catalyst to yield 2H-indazoles. nih.gov Another synthetic strategy involves the copper-catalyzed reaction of 2-formylphenylboronic acids with diazodicarboxylates, followed by a ring closure to form 1N-alkoxycarbonyl indazoles. nih.gov

Table 2: Examples of Copper-Catalyzed C-N Bond Formation with Indazole Derivatives This table is illustrative and based on general findings in the field. Specific yields and conditions can vary.

| Indazole/Precursor | Coupling Partner | Copper Catalyst | Base/Additive | Solvent | Product Type |

|---|---|---|---|---|---|

| 1H-Indazole | Phenylboronic acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | N-Arylindazole |

| 2-Formylphenylboronic acid | Diazodicarboxylate | Cu(OAc)₂ | - | Toluene | N-Arylhydrazine (Indazole precursor) |

| 2-Bromobenzaldehyde | Primary Amine, NaN₃ | CuI | K₂CO₃ | DMSO | 2H-Indazole |

Mechanistic Pathways in Copper-Mediated Indazole Formation from Boronic Acids

The mechanism of copper-catalyzed C-N bond formation is complex and can vary depending on the specific reaction conditions and substrates. A proposed mechanism for the reaction of arylboronic acids with diazodicarboxylates involves the transmetalation of the aryl group from the boronic acid to the copper catalyst to form an arylcopper species. nih.gov This intermediate then reacts with the diazodicarboxylate to form the C-N bond.

In the context of the Chan-Lam reaction, the mechanism is thought to proceed through a Cu(II) intermediate. The reaction likely involves the coordination of the N-H bond of the indazole and the boronic acid to the copper center. This is followed by a reductive elimination step that forms the C-N bond and a Cu(0) species, which is then re-oxidized to Cu(II) to complete the catalytic cycle.

For the homocoupling of boronic acids, a side reaction in cross-coupling, the mechanism is believed to involve two successive transmetalations onto a Cu(II) center. nih.gov This is followed by either a direct reductive elimination to yield Cu(0) or oxidation to a Cu(III) species and subsequent reductive elimination to give Cu(I). nih.gov Understanding these pathways is crucial for optimizing conditions to favor the desired cross-coupling product over undesired homocoupling. nih.gov

Rhodium-Catalyzed Reactions

Rhodium catalysis provides another powerful avenue for the functionalization of molecules using boronic acids. While less common than palladium or copper for the direct coupling of this compound, rhodium catalysts are highly effective in other transformations involving boronic acids, such as additions to unsaturated bonds.

Rhodium-catalyzed reactions often involve the addition of arylboronic acids to aldehydes and other carbonyl compounds. nih.gov For example, a rhodium(I)/triphenylphosphite catalyst can be used for the 1,2-addition of arylboronic acids to isatins, yielding 3-aryl-3-hydroxyoxindoles. rug.nl This type of reaction demonstrates the ability of rhodium catalysts to facilitate the formation of new carbon-carbon bonds at a quaternary center. rug.nl

Furthermore, synergistic rhodium/copper catalysis has been employed for the synthesis of 1H-indazoles from imidates and nitrosobenzenes via C-H activation and C-N/N-N bond formation. acs.org In such systems, a rhodacyclic imidate complex has been identified as a key intermediate. acs.org Enantioselective rhodium-catalyzed additions of arylboronic acids to N-heteroaryl ketones have also been developed, providing access to chiral α-heteroaryl tertiary alcohols with high enantiomeric excess. rsc.orgnih.gov The success of these reactions often hinges on the use of specialized chiral ligands. rsc.orgnih.gov While direct examples featuring this compound in these specific rhodium-catalyzed reactions are not as prevalent in the literature, the principles demonstrate the potential for rhodium catalysis to be applied to this substrate for the synthesis of novel and complex indazole-containing molecules.

Other Transition Metal-Catalyzed Processes Involving this compound

While palladium-catalyzed reactions, particularly Suzuki-Miyaura cross-coupling, are the most prevalent applications of this compound, other transition metals are also effective in catalyzing transformations involving this versatile reagent. These alternative metals can offer different reactivity, selectivity, and functional group tolerance.

Copper-Catalyzed Reactions:

Copper catalysis provides a valuable alternative for C-N and C-C bond-forming reactions. Copper-catalyzed Chan-Lam cross-coupling enables the formation of N-aryl bonds between indazoles and boronic acids. For instance, the coupling of various aminoindazoles with arylboronic acids can be achieved using copper(II) acetate (Cu(OAc)2) as the catalyst in the presence of a base like triethylamine (B128534) or pyridine. asianpubs.org This methodology has been successfully applied to synthesize a range of N-aryl-1H-indazolamines. asianpubs.org

In some cases, copper-catalyzed reactions can offer advantages in terms of regioselectivity. For example, a copper(I) chloride (CuCl) catalyzed C-N cross-coupling of 1H-indazoles with diaryliodonium salts has been shown to afford 2-substituted-2H-indazoles with complete N(2)-regiocontrol. rsc.org Mechanistic studies suggest that the high regioselectivity is due to the weak basicity of the counterion, which prevents the deprotonation of the indazole, and the rate-determining step is the oxidation of the catalyst. rsc.org It is important to note that copper-catalyzed homocoupling of boronic acids can be an undesired side reaction. nih.gov Understanding the mechanism of this homocoupling is crucial for developing efficient copper-catalyzed cross-coupling reactions. nih.gov

Rhodium-Catalyzed Reactions:

Rhodium catalysts are effective for various transformations, including asymmetric additions of boronic acids. While specific examples focusing solely on this compound are not extensively documented, the general reactivity of arylboronic acids in rhodium-catalyzed processes is well-established. Rhodium complexes can catalyze the 1,4-addition of arylboronic acids to α,β-unsaturated compounds like enones and nitroalkenes. rsc.orgnih.gov These reactions often proceed with high efficiency and can be rendered enantioselective by using chiral ligands. rsc.orgnih.govrug.nl For instance, rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to enones has been achieved with high enantioselectivity using phosphoramidite (B1245037) ligands. rug.nl Furthermore, rhodium(III)-catalyzed C-H bond functionalization and cyclative capture of azobenzenes with aldehydes provides a route to N-aryl-2H-indazoles. nih.gov

Iron-Catalyzed Reactions:

Iron, being an abundant, inexpensive, and low-toxicity metal, is an attractive alternative to precious metals for cross-coupling reactions. nih.gov Iron-catalyzed cross-coupling reactions of organoboronic acids have been developed, showcasing their potential in sustainable synthesis. nih.govuva.nl For example, iron salts in combination with chiral bisphosphine ligands can catalyze the regio- and enantioselective multicomponent cross-coupling of vinyl boronates, alkyl halides, and Grignard reagents. nih.gov While direct applications with this compound are still emerging, the development of iron-catalyzed C-N cross-coupling reactions between boronic acids and various nitrogen sources, such as tetrazoles and azides, highlights the potential for future applications. uva.nl

Nickel-Catalyzed Reactions:

Nickel catalysts are also employed in cross-coupling reactions involving boronic acids. nih.govresearchgate.net Nickel-catalyzed Suzuki-Miyaura type cross-coupling reactions of arylboronic acids with α-iodoboronic esters provide an efficient route to benzyl (B1604629) boronic esters. nih.gov These reactions often proceed under mild conditions and tolerate a broad range of functional groups. nih.gov Nickel-catalyzed C-N cross-coupling of organoboronic acids with isoxazoles has been established for the synthesis of (Z)-N-aryl β-enamino esters. rsc.org Additionally, nickel catalysis has been used for the cross-coupling of chromene acetals with boronic acids under base-free conditions. organic-chemistry.org

Table 1: Overview of Other Transition Metal-Catalyzed Reactions Involving Arylboronic Acids

| Metal Catalyst | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Copper | Chan-Lam Coupling | Aminoindazoles, Arylboronic acids | Forms N-aryl bonds. asianpubs.org |

| Copper | C-N Cross-Coupling | 1H-Indazoles, Diaryliodonium salts | High N(2)-regioselectivity. rsc.org |

| Rhodium | Asymmetric 1,4-Addition | Arylboronic acids, Enones/Nitroalkenes | Can achieve high enantioselectivity with chiral ligands. rsc.orgnih.gov |

| Rhodium | C-H Activation/Cyclization | Azobenzenes, Aldehydes | Synthesis of N-aryl-2H-indazoles. nih.gov |

| Iron | Multicomponent Cross-Coupling | Vinyl boronates, Alkyl halides, Grignard reagents | Sustainable alternative to precious metals. nih.gov |

| Iron | C-N Cross-Coupling | Boronic acids, Tetrazoles/Azides | Emerging area with potential for indazole functionalization. uva.nl |

| Nickel | Suzuki-Miyaura Coupling | Arylboronic acids, α-Iodoboronic esters | Synthesis of benzyl boronic esters. nih.gov |

| Nickel | C-N Cross-Coupling | Organoboronic acids, Isoxazoles | Synthesis of β-enamino esters. rsc.org |

Ligand Design and Catalyst Optimization for Reactions Involving this compound

The efficiency and outcome of transition metal-catalyzed reactions involving this compound are critically dependent on the design of the ligand coordinated to the metal center and the optimization of reaction parameters.

Ligand Design:

The choice of ligand significantly influences the catalytic cycle, affecting the rates of oxidative addition, transmetalation, and reductive elimination. reddit.com

Phosphine (B1218219) Ligands: Phosphine ligands are widely used in palladium-catalyzed cross-coupling reactions. reddit.com The electronic and steric properties of the phosphine can be fine-tuned to optimize the reaction. Electron-rich and sterically hindered phosphines, such as trialkyl- or triarylphosphines, are often effective. researchgate.net For instance, in the Suzuki cross-coupling of 5-bromoindazoles, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) was found to be a highly effective catalyst. nih.gov The use of bulky phosphine ligands can also be beneficial in challenging cross-coupling reactions. bham.ac.uk

N-Heterocyclic Carbene (NHC) Ligands: N-Heterocyclic carbenes have emerged as a powerful class of ligands for cross-coupling reactions. nih.govrsc.org Their strong σ-donating ability can enhance the rate of oxidative addition. nih.govresearchgate.net The steric bulk of NHC ligands can also be modulated to improve catalytic activity. rsc.org Well-defined NHC-Pd(II) complexes have been shown to be effective catalysts for the Suzuki-Miyaura coupling of aryl sulfonates with arylboronic acids. researchgate.net Furthermore, NHC ligands with an N-H group can participate in hydrogen bonding, which can influence the reactivity and selectivity of the reaction. byu.edu

Catalyst Optimization:

Beyond ligand selection, optimizing the reaction conditions is crucial for maximizing the yield and selectivity of the desired product.

Catalyst Loading: The amount of catalyst used can impact the reaction efficiency and cost. While higher catalyst loadings may lead to faster reactions, minimizing the loading is desirable from an economic and environmental perspective. Automated feedback systems have been used to optimize catalyst loading in Suzuki-Miyaura cross-coupling reactions. nih.gov

Temperature: The reaction temperature plays a significant role in overcoming activation barriers. For less reactive substrates, higher temperatures may be required. nih.gov However, elevated temperatures can also lead to side reactions, such as protodeboronation. nih.gov Optimization studies often involve screening a range of temperatures to find the optimal balance. nih.gov

Solvent: The choice of solvent can influence the solubility of reactants and the stability of the catalytic species. nih.gov A mixture of solvents, such as 1,4-dioxane (B91453) and water, is commonly used for Suzuki-Miyaura reactions. researchgate.net In some cases, the use of ionic liquids can improve yields and facilitate catalyst recycling. mdpi.comresearchgate.net

Base: A base is typically required in Suzuki-Miyaura reactions to facilitate the transmetalation step. Common bases include carbonates (e.g., K2CO3, Cs2CO3) and phosphates. researchgate.netnih.gov The choice and amount of base can significantly affect the reaction outcome.

Table 2: Factors in Catalyst Optimization for Reactions of this compound

| Parameter | Influence on Reaction | Example |

|---|---|---|

| Ligand Type | Affects rates of oxidative addition, transmetalation, and reductive elimination. reddit.com | Pd(dppf)Cl2 is effective for Suzuki coupling of bromoindazoles. nih.gov |

| Catalyst Loading | Impacts reaction rate and cost-effectiveness. | Optimization can minimize catalyst usage while maintaining high yield. nih.gov |

| Temperature | Influences reaction kinetics and potential side reactions. | Higher temperatures may be needed for less reactive substrates but can cause protodeboronation. nih.govnih.gov |

| Solvent | Affects solubility of reactants and catalyst stability. | Mixtures like dioxane/water are common; ionic liquids can enhance performance. researchgate.netmdpi.comresearchgate.net |

| Base | Facilitates the transmetalation step in Suzuki-Miyaura coupling. | Carbonates and phosphates are frequently used. researchgate.netnih.gov |

Applications of 1h Indazole 6 Boronic Acid and Its Derivatives in Advanced Chemical Synthesis

Construction of Complex Organic Molecules via Boronic Acid Coupling

The most prominent application of 1H-Indazole-6-boronic acid in chemical synthesis is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.com This palladium-catalyzed reaction is one of the most efficient methods for constructing carbon-carbon (C-C) bonds, particularly between sp²-hybridized carbon atoms, and is widely employed by pharmaceutical companies for creating libraries of complex molecules. beilstein-journals.org

In this context, the boronic acid group on the indazole ring reacts with a variety of organic halides or triflates (R-X) in the presence of a palladium catalyst and a base. This reaction forges a new C-C bond between the indazole core (at position 6) and the organic partner, enabling the synthesis of a vast array of substituted indazole derivatives. sigmaaldrich.com The reaction conditions are generally mild and tolerant of a wide range of functional groups, which is a significant advantage in multi-step synthesis. beilstein-journals.org

Research has demonstrated the successful coupling of this compound and its derivatives with various aryl and heteroaryl halides. sigmaaldrich.com These reactions typically employ a palladium catalyst, such as PdCl₂(dppf) or a combination of a palladium source like Pd(OAc)₂ with a specialized phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base like K₂CO₃ or K₃PO₄ in a solvent mixture such as dioxane/water. sigmaaldrich.comresearchgate.net

The utility of this method is highlighted by its application in the synthesis of molecules with significant biological and therapeutic potential. For instance, this compound is a documented reactant for the preparation of:

Kinase Inhibitors : Synthesizing indazole-substituted purines and pyrrolo[2,3-d]pyrimidines. sigmaaldrich.com

Hydroxysteroid Dehydrogenase Inhibitors : Used in creating bicyclic hydroxyphenylmethanone derivatives. sigmaaldrich.com

PKC-ζ Inhibitors : For the preparation of indazolyl benzoimidazoles. sigmaaldrich.com

Anticancer Agents : The indazole nucleus is a core component of drugs like Niraparib, used for treating various cancers. nih.gov

Below is a table summarizing research findings on the synthesis of complex molecules utilizing indazole-boronic acid coupling reactions.

| Product Class/Molecule | Coupling Partners | Catalyst System (Example) | Research Focus/Application |

| Indazole-Substituted Purines | This compound & Halogenated Purines | Pd-based catalyst | Potential Kinase Inhibitors |

| Bicyclic Hydroxyphenyl-methanones | This compound & Halogenated Phenyl-methanones | Not Specified | Hydroxysteroid Dehydrogenase Inhibitors |

| Indazolyl Benzoimidazoles | This compound & Halogenated Benzoimidazoles | Not Specified | PKC-ζ Inhibitors |

| General Indazole Derivatives | Bromo-indazole carboxamide & Various Aryl Boronic Acids | PdCl₂(dppf)·DCM / K₂CO₃ | Development of new synthetic methods |

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and ability to rapidly generate molecular complexity. researchgate.netnih.gov Boronic acids have emerged as versatile reagents in several types of MCRs.

One notable example is the Passerini-type three-component reaction. researchgate.netnih.gov In a modification of the classic Passerini reaction, a boronic acid can act as a carbon nucleophile, reacting with an aldehyde and an isocyanide. researchgate.netwikipedia.org This process leads to the formation of α-hydroxyketones, which are valuable structural motifs found in many natural products and pharmaceuticals. nih.gov The reaction proceeds under mild conditions and demonstrates a broad tolerance for different functional groups on each component. researchgate.net

Another significant MCR is the Ugi four-component reaction (Ugi-4CR), which combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides. Boronic acids can be integrated into Ugi-type syntheses. For example, bis-boronic acid compounds have been synthesized using an efficient Ugi-4CR strategy to create sensors for monosaccharides. rsc.org

While specific studies detailing the use of this compound as a component in these MCRs are not prevalent, its structure is compatible with the general reaction mechanisms. As a boronic acid, it has the potential to participate as the nucleophilic component in Passerini-type and Petasis borono-Mannich reactions, or be incorporated as a building block in Ugi-type syntheses. nih.govrsc.org This application would allow for the direct and efficient incorporation of the valuable indazole scaffold into diverse, peptide-like, or complex polyfunctionalized molecules.

Research Applications in Medicinal Chemistry and Drug Discovery

Indazole-Boronic Acid Derivatives as Pharmacophores in Drug Design

The indazole nucleus is a significant pharmacophore in modern drug discovery, and derivatives synthesized from 1H-indazole-6-boronic acid are integral to this field. nih.govnih.gov A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The indazole ring system is recognized as an effective "hinge-binding" fragment, particularly in kinase inhibitors, where it can form crucial hydrogen bonds with the hinge region of the enzyme's ATP-binding site. nih.gov

The boronic acid moiety at the 6-position of the indazole ring serves as a versatile chemical handle. It allows medicinal chemists to strategically introduce a wide array of aryl or heteroaryl substituents through Suzuki-Miyaura coupling reactions. rsc.org This modular approach enables the systematic exploration of the chemical space around the core pharmacophore to optimize potency, selectivity, and pharmacokinetic properties. Structure-based drug design efforts have successfully used the indazole scaffold to develop potent and selective inhibitors for various therapeutic targets, including the fibroblast growth factor receptor (FGFR) family of kinases. nih.govresearchgate.net

Synthesis of Biologically Active Indazole Analogues

This compound is a key starting material for the synthesis of a diverse range of biologically active indazole analogues. The Suzuki-Miyaura coupling reaction is the most common method employed, reacting the boronic acid with various aryl or heteroaryl halides to create new C-C bonds and assemble more complex molecular architectures. rsc.org This synthetic versatility has led to the development of compounds targeting a wide spectrum of diseases, particularly cancer. nih.govrsc.org

The indazole scaffold is a privileged structure in the design of kinase inhibitors. nih.gov this compound serves as a crucial reactant for preparing indazole-substituted purines and pyrrolo[2,3-d]pyrimidines, which have shown potential as kinase inhibitors. The ability to modify the 6-position of the indazole ring allows for fine-tuning interactions with the kinase active site. This has led to the discovery of potent inhibitors for several kinase families.

FGFR Inhibitors : Structure-based design has led to the identification of indazole-based fragments that inhibit Fibroblast Growth Factor Receptors (FGFR1-3) with activities in the micromolar range and high ligand efficiencies. nih.gov

Pim Kinase Inhibitors : The indazole core has been central to the development of potent, pan-Pim kinase inhibitors, which are attractive targets for cancer therapy. nih.gov

FLT3, PDGFRα, and Kit Inhibitors : By using a 3-amino-1H-indazole scaffold and performing Suzuki coupling with various boronic acids, researchers have developed type II kinase inhibitors with spectrum selective, single-digit nanomolar efficacy against targets like FLT3 and PDGFRα. nih.gov

| Compound Class | Target Kinase(s) | Reported Activity |

| 3-amino-1H-indazol-6-yl-benzamides | FLT3, c-Kit, PDGFRα | Single-digit nanomolar EC50 values nih.gov |

| Indazole-containing fragments | FGFR1, FGFR2, FGFR3 | IC50 values in the range of 0.8-90 μM nih.gov |

| 3-(pyrazin-2-yl)-1H-indazoles | Pan-Pim Kinase | Potent inhibition nih.gov |

Indazole derivatives are prominent in oncology, with several approved drugs and numerous candidates in development. nih.govnih.gov this compound is instrumental in synthesizing these agents. rsc.org

Tyrosine Kinase Inhibitors (TKIs) : Many indazole-based compounds function as TKIs. Pazopanib, for example, is a multi-kinase inhibitor with an indazole core used to treat renal cell carcinoma and soft tissue sarcoma. nih.gov this compound is a reactant used in the synthesis of pyrazolopyrimidinamine derivatives that exhibit tyrosine kinase inhibitory activity. Structure-activity relationship (SAR) studies on 3-amino-1H-indazole-6-yl-benzamides have yielded potent inhibitors of the tyrosine kinases c-Kit and PDGFRα. nih.gov

PARP Inhibitors : Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies effective in cancers with deficiencies in DNA damage repair pathways, such as those with BRCA mutations. nih.govnih.gov Niraparib, an approved drug for treating ovarian, fallopian tube, and peritoneal cancer, is a potent PARP-1 and PARP-2 inhibitor built upon an indazole scaffold. nih.govmdpi.com The synthesis of such complex molecules often relies on building blocks like indazole boronic acids to construct the core structure.

| Drug/Compound Class | Mechanism of Action | Primary Cancer Indication(s) |

| Pazopanib | Tyrosine Kinase Inhibitor (VEGFR, PDGFR, c-Kit) | Renal Cell Carcinoma, Soft Tissue Sarcoma nih.gov |

| Niraparib | PARP Inhibitor (PARP-1, PARP-2) | Ovarian, Fallopian Tube, Peritoneal Cancer nih.govmdpi.com |

| 3-amino-1H-indazol-6-yl-benzamides | Tyrosine Kinase Inhibitor (PDGFRα, c-Kit) | Investigational nih.gov |

17β-Hydroxysteroid dehydrogenases (17β-HSDs) are enzymes that regulate the levels of active steroid hormones like estrogens and androgens. nih.gov Inhibiting these enzymes is a therapeutic strategy for hormone-dependent cancers, such as breast and prostate cancer. nih.gov this compound has been identified as a key reactant for the preparation of bicyclic hydroxyphenylmethanone derivatives that function as hydroxysteroid dehydrogenase inhibitors.

Farnesyl pyrophosphate synthase (FPPS) is a crucial enzyme in the mevalonate pathway, which is responsible for the biosynthesis of isoprenoids. nih.govfrontiersin.org These molecules are vital for processes like protein prenylation, making FPPS an important target for treating bone resorption diseases and cancer. rsc.orgnih.gov this compound and its isomers are used as reactants in the synthesis of bisphosphonate inhibitors of human farnesyl pyrophosphate synthase. labshake.com

Protein Kinase C zeta (PKC-ζ) is an atypical PKC isoform involved in cellular signaling pathways that regulate cell proliferation, migration, and survival. nih.gov Its dysregulation has been implicated in tumorigenesis and cancer progression. nih.gov Specific inhibitors of PKC-ζ are therefore sought after as potential anticancer agents. This compound is a documented reactant used to prepare indazolyl benzoimidazoles, which have been developed as inhibitors of PKC-ζ.

Antimicrobial Agents

The indazole scaffold is a significant heterocyclic framework in medicinal chemistry, recognized for its presence in a multitude of compounds with a wide array of biological activities, including antimicrobial properties. nih.gov While specific research on the antimicrobial activity of this compound is not extensively detailed in publicly available literature, the broader class of indazole derivatives has been the subject of numerous studies investigating their potential as antibacterial and antifungal agents. These studies provide a basis for the potential antimicrobial applications of this compound.

Derivatives of indazole have been synthesized and evaluated against various Gram-positive and Gram-negative bacterial strains. nih.gov For instance, a series of novel indazole derivatives were designed and synthesized to act as inhibitors of DNA gyrase B, a validated bacterial target. nih.gov In these studies, certain substituted compounds exhibited significant inhibition of bacterial growth, with Minimum Inhibitory Concentration (MIC) values of 50µg/mL against bacteria such as B. subtilis, S. aureus, E. coli, P. aeruginosa, and S. typhi. nih.gov Notably, compounds with substitutions at the 5th and 6th positions of the indazole ring were found to have better interactions with DNA gyrase B, suggesting a potential for antibacterial activity. nih.gov

Furthermore, some 2,3-diphenyl-2H-indazole derivatives have demonstrated in vitro growth inhibition against fungal pathogens like Candida albicans and Candida glabrata. nih.gov The 1H-indazole tautomer is generally considered more reliable and is often associated with the antimicrobial activities of these compounds. tandfonline.com The diverse antimicrobial activities of various indazole derivatives are summarized in the table below.

| Indazole Derivative Class | Target Organisms | Noted Activity/Mechanism |

| Novel Substituted Indazoles | B. subtilis, S. aureus, E. coli, P. aeruginosa, S. typhi | DNA gyrase B inhibition, MIC of 50µg/mL for active compounds. nih.gov |

| 2,3-diphenyl-2H-indazoles | Candida albicans, Candida glabrata | In vitro growth inhibition. nih.gov |

| 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives | Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis | Potent antiprotozoal activity, in some cases exceeding the reference drug metronidazole. nih.gov |

| Indazole-Thiazole Hybrids | Streptococcus mutans and other pathogenic strains | Broad-spectrum antimicrobial activity. mdpi.com |

Given that substitutions at the 6-position of the indazole ring have been associated with antibacterial potential, it is plausible that this compound could serve as a valuable synthon for developing novel antimicrobial agents. The boronic acid functional group itself is a key feature in several approved and investigational drugs, and its incorporation into the indazole scaffold could lead to compounds with unique mechanisms of action or improved potency.

Structure-Activity Relationship (SAR) Studies of Indazole-Derived Compounds

The antimicrobial and other biological activities of indazole derivatives are highly dependent on the nature and position of substituents on the indazole core. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how these structural modifications influence the biological activity of the compounds, thereby guiding the design of more potent and selective drug candidates.

Several SAR studies on indazole derivatives have provided valuable insights into the key structural features required for their antimicrobial effects. For instance, in the development of indazole analogues as DNA gyrase inhibitors, it was found that substitutions at both the C6 and C7 positions of the indazole core were critical for enhancing enzymatic and antibacterial activities. nih.gov This highlights the importance of the region of the indazole scaffold where the boronic acid group is located in this compound.

A study on a series of 1,4-disubstituted indazole derivatives as glucokinase activators revealed that aryl groups at the C3 and C6 positions of the indazole core were crucial for their inhibitory activities. nih.gov While this study was not focused on antimicrobial activity, it underscores the significance of substitution at the C6 position for biological activity.

In the context of antimicrobial indazoles, SAR studies have revealed the following general trends:

Substitution at N-1: The nature of the substituent at the N-1 position of the indazole ring can significantly impact activity. For example, in a series of EZH2/1 inhibitors, various substituents at the N-1 position had a stronger effect on EZH1 potency than on EZH2 potency. nih.gov

Substitution at C3: The presence of an aryl group at the C3 position is a common feature in many biologically active indazole derivatives. The nature of the substituents on this aryl ring can further modulate the activity. nih.gov

Substitution at C6: As mentioned, modifications at the C6 position have been shown to be important for the activity of indazole-based DNA gyrase inhibitors. nih.gov

The Indazole Core: The 1H-indazole tautomer is often considered the more stable and biologically relevant form. nih.gov

Development of Targeted Therapies Leveraging Boron-Containing Compounds

Boron-containing compounds, particularly those with a boronic acid functional group, have emerged as a versatile class of molecules in the development of targeted therapies. The unique chemical properties of boron, including its ability to form reversible covalent bonds with diols, have been exploited in various therapeutic strategies.

One of the most prominent applications of boron-containing compounds is in Boron Neutron Capture Therapy (BNCT) . nih.gov BNCT is a binary cancer therapy that involves the selective accumulation of a non-radioactive boron-10 (¹⁰B) isotope in tumor cells, followed by irradiation with a beam of low-energy neutrons. The capture of a neutron by a ¹⁰B atom results in a nuclear fission reaction that produces high-energy alpha particles and lithium-7 nuclei, which selectively destroy the cancer cells from within while sparing the surrounding healthy tissue. nih.gov The development of tumor-selective boron delivery agents is a critical aspect of BNCT research. nih.gov

Phenylboronic acid (PBA) and its derivatives have gained significant attention for their application in targeted cancer therapy due to their ability to selectively and reversibly bind to sialic acids, which are often overexpressed on the surface of cancer cells. nih.govnih.gov This interaction can be utilized to deliver cytotoxic agents specifically to tumor cells. Nanoparticles and other drug delivery systems functionalized with phenylboronic acid have been developed to enhance the targeted delivery of anticancer drugs. nih.gov

Furthermore, boronic acids have been successfully developed as enzyme inhibitors . A notable example is bortezomib, a dipeptidyl boronic acid that acts as a proteasome inhibitor and is an FDA-approved drug for the treatment of multiple myeloma. The boron atom in bortezomib plays a crucial role in its mechanism of action by forming a stable complex with the active site of the proteasome. researchgate.net The success of bortezomib has spurred the development of other boronic acid-based inhibitors targeting various enzymes implicated in disease. nih.gov

Boron-containing compounds are also being explored in the development of stimuli-responsive drug delivery systems . For example, prodrugs containing a boronic acid or ester can be designed to release the active drug in response to the high levels of reactive oxygen species (ROS) present in the tumor microenvironment. tandfonline.com This approach allows for the targeted release of the therapeutic agent specifically at the site of the tumor, thereby reducing systemic toxicity. tandfonline.com

The incorporation of a boronic acid group onto an indazole scaffold, as in this compound, presents an intriguing possibility for the development of novel targeted therapies. The indazole moiety could serve as a scaffold for targeting specific biological pathways, while the boronic acid group could be leveraged for tumor targeting, enzyme inhibition, or as a component of a BNCT agent or a stimuli-responsive drug delivery system.

Emerging Applications in Materials Science, Agrochemicals, and Bioconjugation

Integration into Advanced Materials: Polymers and Nanomaterials

While specific research detailing the integration of 1H-Indazole-6-boronic acid into polymers and nanomaterials is still an emerging area, the broader class of boronic acid-containing polymers is a subject of significant interest. These materials are known for their responsiveness to saccharides, which has led to their use in developing glucose sensors and materials for cell capture. nih.gov The incorporation of boronic acids into polymer networks can create vitrimers, which are materials that combine the properties of thermosets and thermoplastics, offering healable and reprocessable characteristics. nih.gov

The functionalization of nanoparticles with boronic acids is another promising avenue. For instance, boronic acid-functionalized nanosilica has been developed for the selective binding of molecules. nih.gov Although direct studies on this compound in this context are limited, its structural features suggest potential for creating novel functional materials. The indazole component could introduce unique photophysical or biological properties into the resulting polymers or nanomaterials.

Development of Novel Agrochemicals: Herbicides and Pesticides

The indazole scaffold is a known pharmacophore in medicinal chemistry, and its derivatives have shown a range of biological activities. nih.gov While much of the research has focused on pharmaceutical applications, there is growing interest in the potential of indazole derivatives in agriculture.

Boron-containing compounds, in general, are being explored for their agrochemical potential. mdpi.com Phenylboronic acid derivatives have demonstrated antifungal activities, and the introduction of certain functional groups can enhance this activity. mdpi.com Furthermore, boronic acids have been investigated as inhibitors of carboxylesterases, enzymes that can confer resistance to organophosphate insecticides in pests. researchgate.net A patent has described the use of boronic acid derivatives as synergists to improve the efficacy of existing pesticides. google.com

Although specific studies on the herbicidal or pesticidal activities of this compound are not yet widely published, the known biological activities of both the indazole core and the boronic acid group suggest that this compound could serve as a valuable starting point for the synthesis of novel agrochemicals. For example, some thiadiazole derivatives, which are also nitrogen-containing heterocycles, have shown selective herbicidal activity. researchgate.net

Bioconjugation Strategies for Diagnostics and Therapeutic Applications

The ability of boronic acids to form reversible covalent bonds with diols, such as those found in saccharides and glycoproteins, makes them highly attractive for bioconjugation. This property is being exploited in the development of diagnostic tools and therapeutic agents.

In diagnostics, boronic acid-based fluorescent probes are being developed for the detection of biologically important molecules. nih.gov For instance, boronate-based sensors can detect reactive oxygen species like peroxynitrite. nih.gov While specific probes based on this compound are not yet reported, its structure lends itself to the design of novel sensors where the indazole moiety could act as a fluorophore or a recognition element.

In therapeutics, the focus has been on the development of targeted drug delivery systems. Phenylboronic acid and its derivatives are being investigated for their ability to target sialic acids, which are often overexpressed on the surface of cancer cells. nih.gov This targeting strategy can be used to deliver anticancer drugs more specifically to tumor sites. Indazole derivatives themselves have shown potent anticancer activity, with some compounds acting as kinase inhibitors. nih.govnih.govsigmaaldrich.com The combination of the indazole pharmacophore with the targeting capabilities of the boronic acid group in this compound presents a promising strategy for developing novel anticancer agents. nih.gov

Furthermore, boronic acid-functionalized nanoparticles are being developed for various biomedical applications, including the enrichment of bacteria from samples and for promoting wound healing. nih.gov The unique properties of this compound could be harnessed to create multifunctional nanoparticles for simultaneous diagnosis and therapy (theranostics).

Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable tools for elucidating the molecular structure of 1H-Indazole-6-boronic acid. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are two of the most powerful techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In the case of indazole derivatives, NMR studies, including ¹H and ¹³C NMR, are crucial for confirming the position of substituents on the bicyclic ring system. nih.gov For this compound, specific chemical shifts in the ¹H NMR spectrum would correspond to the protons on the indazole ring and the boronic acid group. Theoretical calculations, such as those using the Gauge-Invariant Atomic Orbital (GIAO) method, can further support the experimental NMR data. nih.gov

Mass Spectrometry (MS): Mass spectrometry is a vital technique for determining the molecular weight of this compound and providing fragmentation patterns that help to confirm its structure. The compound has a molecular formula of C₇H₇BN₂O₂ and a molecular weight of 161.95 g/mol . nih.govsigmaaldrich.com Mass spectrometry analysis can be challenging for boronic acids due to their tendency to form boroxines (dehydrated trimers) or other adducts. nih.govresearchgate.net However, techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) have been successfully employed for the analysis of boronic acids. researchgate.netrsc.orgnih.gov Predicted collision cross-section (CCS) values can also be calculated for different adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, to aid in identification. uni.lu

| Technique | Information Obtained | Relevance to this compound |

| ¹H NMR | Provides information about the chemical environment of hydrogen atoms. | Confirms the positions of protons on the indazole ring. |

| ¹³C NMR | Provides information about the carbon skeleton of the molecule. | Confirms the carbon framework of the indazole and the position of the boronic acid group. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | Confirms the molecular formula and provides structural information. Predicted m/z values for adducts like [M+H]⁺ (163.06734) and [M+Na]⁺ (185.04928) are key identifiers. uni.lu |

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation during synthesis. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used in the pharmaceutical industry for quality assurance and quality control, including the analysis of boronic acids. waters.com The technique separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For aromatic boronic acids, reversed-phase columns, such as those with C18 or phenyl stationary phases, are commonly used. waters.comsielc.com The separation can be monitored using various detectors, including UV, Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), and mass spectrometry (LC/MS). sielc.com The development of Ultra-High-Performance Liquid Chromatography (UHPLC) methods coupled with mass spectrometry has enabled high-throughput analysis of boronic acids with short run times, which is beneficial for applications like reaction monitoring. rsc.org The use of specialized column technologies, such as those designed to minimize non-specific adsorption of acidic compounds, can further improve the accuracy and reliability of HPLC analysis for boronic acids. waters.com

| Technique | Principle | Application to this compound |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Purity assessment, quantification of impurities, and isolation of the final product. A typical setup might use a C18 column with a mobile phase of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer. rsc.org |

| Liquid Chromatography-Mass Spectrometry (LC/MS) | Combines the separation power of HPLC with the detection specificity of mass spectrometry. | Provides a highly sensitive and selective method for identifying and quantifying this compound and any related impurities in complex mixtures. nih.gov |

Future Perspectives and Challenges in 1h Indazole 6 Boronic Acid Research

Green Chemistry Approaches in Synthesis

The synthesis of 1H-indazole-6-boronic acid and its derivatives is increasingly benefiting from the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net Traditional synthetic routes often involve harsh reaction conditions, toxic solvents, and the production of significant waste. Modern approaches focus on developing more environmentally benign methodologies.

One promising green strategy involves the use of copper-catalyzed reactions. For instance, a method for synthesizing indazoles from 2-formylphenylboronic acids utilizes a copper(II) acetate (B1210297) catalyst. nih.gov This reaction can be performed as a two-step, one-pot procedure, which minimizes waste and improves efficiency. nih.govresearchgate.net Further research in this area could explore the use of more sustainable and recyclable copper catalysts.

Microwave-assisted and ultrasound-mediated syntheses are other green techniques gaining traction. mdpi.com These methods can significantly reduce reaction times, increase product yields, and often allow for the use of less hazardous solvents, or even solvent-free conditions. researchgate.netmdpi.com The application of high hydrostatic pressure (HHP) also presents a catalyst- and solvent-free option for synthesizing heterocyclic compounds, offering high yields and producing only non-toxic by-products. researchgate.net

Future research will likely focus on the development of catalytic methods and non-traditional activation techniques to further enhance the green credentials of this compound synthesis. researchgate.net The goal is to create synthetic pathways that are not only efficient and high-yielding but also inherently safer and more sustainable.

Expanding Catalytic Applications Beyond Established Methodologies

While this compound is a well-established reactant in Suzuki-Miyaura cross-coupling reactions for forming C-C bonds, its catalytic potential extends far beyond this single application. sigmaaldrich.com The boronic acid functional group can act as a catalyst itself, activating hydroxyl groups and enabling a variety of organic transformations under mild conditions. rsc.org This capability opens up new avenues for its use in catalysis.

Boronic acid catalysis can facilitate the electrophilic activation of carboxylic acids, leading to the formation of amides. rsc.org It can also activate alcohols to form carbocation intermediates that can be trapped in selective reactions. rsc.org Furthermore, the formation of tetrahedral adducts with diols and saccharides increases their nucleophilicity, making them more reactive towards electrophiles. rsc.org

Future research is expected to explore the full catalytic potential of this compound and its derivatives. This includes investigating its use in a wider range of reactions, such as Friedel-Crafts-type reactions, cycloadditions, and conjugate additions. rsc.org The development of new catalytic systems based on the indazole-boronic acid scaffold could lead to novel and more efficient synthetic methods for a variety of valuable compounds.

Novel Biological Target Identification and Drug Development Initiatives

The indazole nucleus is a key component in many pharmaceutically active compounds, and this compound serves as a crucial building block in their synthesis. chemimpex.comnih.gov Indazole derivatives have shown a wide range of biological activities, including antitumor, anti-inflammatory, and anti-diabetic properties. nih.gov A significant area of future research will be the identification of novel biological targets for compounds derived from this compound.

The ability of the boronic acid group to form reversible covalent bonds with diols is a key feature that can be exploited in drug design. chemimpex.com This allows for the development of targeted therapies, particularly in oncology, where it can be used to create potent inhibitors that selectively target cancer cell pathways. chemimpex.com The boronic acid pharmacophore is an established glycan-binding functional group, and this property can be used to target glycoproteins on the surface of pathogens. nih.gov

Current research has identified several promising areas. For example, indazole derivatives are being investigated as inhibitors of Polo-like kinase 4 (PLK4), pan-Pim kinases, and estrogen receptors in cancer therapy. nih.gov They are also being explored as glucagon (B607659) receptor antagonists for the treatment of type 2 diabetes. nih.gov Future drug development initiatives will likely focus on optimizing the structure of these derivatives to improve their potency, selectivity, and pharmacokinetic properties. The introduction of different substituents on the indazole ring, for instance at the C-5 position, is a strategy being explored to enhance interactions with kinase targets. nih.gov

Advances in Material Science Integration and Functionalization

Beyond its applications in medicine, this compound and its derivatives are finding use in the field of material science. chemimpex.com The unique electronic and structural properties of the indazole ring, combined with the versatile reactivity of the boronic acid group, make these compounds attractive for the development of advanced materials.

One area of interest is the creation of novel polymers and sensors. chemimpex.com The ability of the boronic acid to interact with diols can be used to create responsive materials that change their properties in the presence of specific analytes, such as sugars. This has potential applications in diagnostics and environmental monitoring.

Furthermore, indazole-containing compounds have been investigated for their use in organic light-emitting diodes (OLEDs). researchgate.net The π-conjugated system of the indazole ring can be tailored to achieve desired photophysical properties. The functionalization of this compound allows for the incorporation of this scaffold into larger conjugated systems, potentially leading to new and more efficient OLED materials.

Future research in this area will likely focus on the synthesis and characterization of new indazole-based materials with tailored electronic, optical, and sensing properties. The integration of this compound into functional materials holds promise for a wide range of applications, from organic electronics to advanced sensor technologies.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1H-Indazole-6-boronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or direct borylation of indazole derivatives. Key factors include catalyst selection (e.g., Pd-based catalysts), solvent polarity, and temperature control. For example, Miyaura borylation using bis(pinacolato)diboron under inert atmospheres may enhance regioselectivity. Characterization via -NMR and LC-MS is critical to confirm purity and structural integrity .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Chromatography : HPLC or GC-MS to assess purity.

- Spectroscopy : -NMR (to confirm boronic acid substitution at position 6) and FT-IR (B-O stretching bands ~1350 cm).

- X-ray crystallography : For unambiguous structural confirmation (e.g., as demonstrated in related indazole derivatives) .

Q. What are the primary applications of this compound in chemical sensing?

- Methodological Answer : Boronic acids form reversible covalent bonds with diols and anions, enabling their use in saccharide detection, pH-responsive sensors, and separation protocols. For example, this compound can be functionalized into fluorescent probes for glucose monitoring via competitive binding assays .

Advanced Research Questions

Q. How do solvent polarity and pH affect the binding affinity of this compound to diols in sensor design?

- Methodological Answer : Binding efficiency is pH-dependent due to the boronic acid’s Lewis acidity. At physiological pH (7.4), the trigonal boronate ester form dominates, enhancing diol recognition. Solvents like DMSO or aqueous buffers modulate binding kinetics. Use titration experiments (e.g., fluorescence quenching) to quantify dissociation constants () under varying conditions .

Q. What computational tools can predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and electron density distributions. Software like Gaussian or ORCA can predict regioselectivity in cross-coupling reactions. Compare computed activation energies with experimental yields to validate models .

Q. How can researchers resolve contradictory data in studies involving this compound’s biological activity?

- Methodological Answer : Contradictions may arise from differences in cell lines, assay protocols, or impurity interference. Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。